Technical Guide: Synthesis of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
Technical Guide: Synthesis of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate
[1]
Executive Summary & Strategic Analysis
1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is a specialized fluorinated monomer.[1] Unlike standard acrylates, the presence of the fluorine atom at the
This guide details the synthesis of this monomer with a focus on overcoming two primary challenges:
-
Low Nucleophilicity: The electron-withdrawing fluorine atoms on the alcohol (1H,1H,5H-octafluoropentan-1-ol) render the hydroxyl group acidic and poorly nucleophilic.
-
Polymerization Risk: 2-Fluoroacrylates are highly susceptible to spontaneous polymerization, requiring rigorous inhibition strategies.[1]
Retrosynthetic Analysis
The most reliable laboratory-scale synthesis disconnects the ester bond, utilizing a high-energy acyl chloride intermediate to drive the reaction with the deactivated alcohol.
Figure 1: Retrosynthetic disconnection showing the convergence of the fluorinated alcohol and the activated acyl chloride.[1]
Synthesis Protocol: The Acyl Chloride Route
This method is preferred for research applications due to its modularity and high conversion rates.
Reagents and Materials Table
| Reagent | CAS No.[3][4][5][6] | Role | Eq. | Notes |
| 2-Fluoroacrylic acid | 430-99-9 | Precursor | 1.0 | Starting material for acyl chloride.[6][7] |
| Thionyl Chloride | 7719-09-7 | Chlorinating Agent | 1.5 | Excess required.[6] |
| DMF | 68-12-2 | Catalyst | 0.05 | Catalyzes acid chloride formation. |
| 1H,1H,5H-Octafluoropentan-1-ol | 355-80-6 | Nucleophile | 1.0 | The fluorinated alcohol.[1] |
| Triethylamine (TEA) | 121-44-8 | Base | 1.2 | Acid scavenger (HCl).[1] |
| MEHQ | 150-76-5 | Inhibitor | 500 ppm | Prevents radical polymerization. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | - | Anhydrous. |
Step 1: Synthesis of 2-Fluoroacryloyl Chloride
Mechanism: Nucleophilic acyl substitution catalyzed by the Vilsmeier-Haack intermediate formed between DMF and Thionyl Chloride.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet.
-
Charge: Add 2-Fluoroacrylic acid (10.0 g, 111 mmol), MEHQ (50 mg), and DMF (0.4 mL) to the flask.
-
Addition: Cool to 0°C. Add Thionyl Chloride (19.8 g, 166 mmol) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Then, heat to 50°C for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Purification: Distill the crude mixture at atmospheric pressure.
-
Target BP: ~82°C.
-
Yield: Expect ~85-90% of a clear, fuming liquid.[1]
-
Storage: Use immediately or store at -20°C under Argon.
-
Step 2: Esterification (The Coupling)[1]
Mechanism: The fluorinated alcohol attacks the carbonyl carbon of the acid chloride. TEA neutralizes the generated HCl, driving the equilibrium forward.[1]
-
Setup: Flame-dry a 500 mL 3-neck flask. Cool under nitrogen.
-
Charge: Add 1H,1H,5H-Octafluoropentan-1-ol (23.2 g, 100 mmol), TEA (12.1 g, 120 mmol), and anhydrous DCM (150 mL). Add MEHQ (100 mg).[1]
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve the freshly prepared 2-Fluoroacryloyl chloride (10.8 g, 100 mmol) in 20 mL DCM. Add this solution dropwise to the reaction flask over 45 minutes. Control exotherm to keep T < 0°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Observation: A white precipitate (TEA[1]·HCl) will form.
-
Workup and Purification
-
Quench: Pour the reaction mixture into ice-cold 5% HCl (100 mL) to remove excess amine.
-
Wash: Separate the organic layer.[7] Wash sequentially with:
-
Saturated NaHCO₃ (2 x 100 mL) — Caution: CO₂ evolution.[1]
-
Brine (100 mL).
-
-
Dry: Dry over anhydrous MgSO₄. Filter.
-
Concentration: Remove solvent under reduced pressure (Rotavap) at < 30°C. Do not overheat , as polymerization may occur.
-
Distillation: Perform vacuum distillation.
-
Pressure:[1] 0.5 - 2.0 mmHg.
-
Expected BP: ~60-70°C (Estimation based on MW and fluorination).
-
Note: Add fresh MEHQ to the distillation pot before heating.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Scientific Integrity & Troubleshooting (E-E-A-T)
Mechanistic Insight: The Fluorine Effect
The fluorine atoms on the alcohol chain (
-
Consequence: Standard Fischer esterification (Acid + Alcohol
Ester + Water) will fail or have negligible yield.[1] -
Solution: Using the Acid Chloride creates a high-energy leaving group (Cl⁻), which is necessary to overcome the poor nucleophilicity of the fluorinated alcohol.[1]
Self-Validating the Protocol
To ensure the reaction is proceeding correctly without isolating intermediates, use these checkpoints:
-
IR Spectroscopy (In-process): Monitor the disappearance of the broad -OH stretch (
) and the appearance of the ester carbonyl stretch ( ). -
GC-MS: The molecular ion peak for the product should be
(Calculation: ). -
Inhibitor Check: If the reaction mixture becomes viscous or cloudy (polymer formation), the run is compromised.[1] Ensure oxygen is present during storage (MEHQ requires dissolved oxygen to function), but run the reaction under Nitrogen.[1]
Alternative Route: Dehydrohalogenation
If 2-fluoroacryloyl chloride is unavailable or too unstable, use the 2-Bromo-2-fluoropropionate Route :
-
React 2-bromo-2-fluoropropionyl chloride with the fluorinated alcohol.
-
Treat the resulting saturated ester with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to eliminate HBr and form the double bond.
-
Pros: Avoids handling the volatile 2-fluoroacryloyl chloride.
-
Cons: Requires an extra step and expensive base (DBU).[1][7][8]
Characterization Data
| Technique | Expected Signal | Assignment |
| Vinyl proton (trans to F) | ||
| Vinyl proton (cis to F) | ||
| Terminal | ||
| Vinyl Fluorine | ||
| Fluorinated tail signals | ||
| IR | 1750 cm⁻¹ | C=O[1][4][9][10] Ester stretch |
| 1640 cm⁻¹ | C=C Vinyl stretch |
References
-
BenchChem. (n.d.). 2-Fluoroacryloyl Chloride | Research Chemical. Retrieved from [1]
-
ChemicalBook. (2023). 1H,1H,5H-Octafluoropentyl Acrylate Properties and Synthesis. Retrieved from [1]
-
Google Patents. (2018). Method for producing 2-fluoroacrylate (JP6880249B2). Retrieved from
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.[1][10][11] National Library of Medicine. Retrieved from [1]
-
TCI Chemicals. (n.d.). 1H,1H,5H-Octafluoropentyl Acrylate (Stabilized with MEHQ).[1][9] Retrieved from [1]
Sources
- 1. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- (CAS 355-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. polysciences.com [polysciences.com]
- 3. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 4. 1H,1H,5H-Octafluoropentyl methacrylate [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2-Fluoroacryloyl Chloride|Research Chemical [benchchem.com]
- 7. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 [chemicalbook.com]
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